molecular formula C9H16N2O3 B1517916 2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid CAS No. 1156593-10-0

2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid

Cat. No. B1517916
CAS RN: 1156593-10-0
M. Wt: 200.23 g/mol
InChI Key: KKTBBFSGVNHPAB-UHFFFAOYSA-N
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Description

2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid is a compound with the CAS Number: 1156593-10-0 . It has a molecular weight of 200.24 and its IUPAC name is ( { [ (cyclopentylmethyl)amino]carbonyl}amino)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O3/c12-8(13)6-11-9(14)10-5-7-3-1-2-4-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) . This indicates that the compound has a cyclopentylmethyl group attached to a carbamoyl group, which is further attached to an amino group and an acetic acid group.

Scientific Research Applications

Divergent Cyclisations and Heterocyclic Synthesis

Research by Smyth et al. (2007) explored the divergent cyclisations of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with formyl and acetyl electrophiles. The study uncovered that instead of forming the expected dihydropyrazolo[4,3-c]pyridin-4-one, an alternative cyclic imide product was obtained. This reaction was sensitive to the nature of reagents and the acidity of the medium, allowing for the production of interesting bicyclic heterocycles from a single starting material (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).

Metal Complex Synthesis and Characterization

Ikram et al. (2015) synthesized and characterized transition metal complexes of a novel amino acid bearing Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid. These complexes showed significant antioxidant properties and selective xanthine oxidase inhibitory activities, highlighting their potential therapeutic applications (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).

Synthesis and Characterization of Bioactive Compounds

The synthesis and characterization of bioactive compounds, such as γ-Amino butyric acid (GABA) derivatives, leverage the functionalities of 2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid derivatives. Zhu et al. (2017) demonstrated an efficient method to synthesize GABA derivatives via copper-catalyzed carboamination, showcasing the compound's relevance in creating neurologically active substances (Zhu, Wang, Ge, Li, Zhang, & Bao, 2017).

Corrosion Inhibition

Kaya et al. (2016) investigated the corrosion inhibitive performance of amino acids, including derivatives of this compound, on metals. Their work demonstrated that these amino acids could serve as effective corrosion inhibitors, providing insights into their applications in materials science and engineering (Kaya, Tüzün, Kaya, & Obot, 2016).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of derivatives of this compound have been explored. Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives that exhibited significant in vitro antimicrobial activities, underscoring the compound's utility in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(cyclopentylmethylcarbamoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c12-8(13)6-11-9(14)10-5-7-3-1-2-4-7/h7H,1-6H2,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTBBFSGVNHPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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